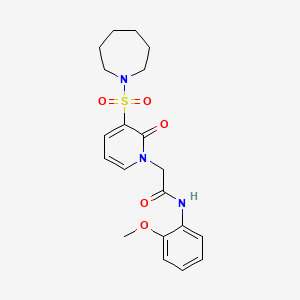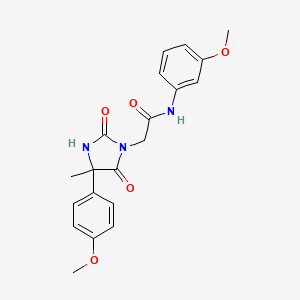
N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound of interest in the field of organic chemistry, known for its relevance in pharmacological studies and material science. This compound is a part of a broader class of substances that engage in a variety of chemical reactions and possess distinctive physical and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide often involves complex reactions, including the amidation of acyl chlorides and condensation processes. A typical synthetic route might involve the reaction of appropriate benzene derivatives with piperidine in the presence of a catalyst or protective agent, followed by the introduction of a tosyl group through substitution reactions (Chettur & Benkovic, 1977).
Molecular Structure Analysis
The molecular structure of N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide and related compounds is often explored using techniques like X-ray diffraction, NMR spectroscopy, and computational methods. These studies reveal the stability of the molecule, geometric parameters, and the presence of potential intramolecular interactions, contributing to the understanding of its reactivity and properties (Yin et al., 2008).
Wissenschaftliche Forschungsanwendungen
Vibrational and Spectroscopic Studies
Research involving vibrational, spectroscopic, molecular docking, and density functional theory studies on similar acetamide compounds, such as N-(5-aminopyridin-2-yl)acetamide, reveals their molecular reactivity and stability. These studies can provide essential insights into the electronic structure and potential reactivity of N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide, suggesting applications in materials science and drug design (Asath et al., 2016).
Biological Activities
Another study on N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives highlights their biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition properties. These findings indicate that structurally similar compounds like N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide could possess a range of biological activities, making them potentially valuable for pharmaceutical applications (Gull et al., 2016).
Corrosion Inhibition
Research into acetamide derivatives for corrosion inhibition demonstrates the potential of these compounds in protecting metals from corrosion, suggesting an industrial application for N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide in coatings or as an additive in corrosive environments (Yıldırım & Cetin, 2008).
Antimicrobial Nano-Materials
The synthesis and biological evaluation of antimicrobial nano-materials, including compounds structurally related to acetamides, suggest that N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide could be investigated for its potential antimicrobial properties, contributing to the development of new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Acetaminophen Metabolism and Hepatotoxicity
While not directly related, studies on the metabolism of acetaminophen and its derivatives provide a context for understanding the metabolic pathways and toxicological profiles of acetamide derivatives, which could inform safety and efficacy evaluations of N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide in medical or industrial applications (Coen, 2015).
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-10-12-19(13-11-16)27(25,26)23-14-6-5-8-18(23)15-21(24)22-20-9-4-3-7-17(20)2/h3-4,7,9-13,18H,5-6,8,14-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMVPGYKNUPMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B2487459.png)
![1-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487461.png)
![3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide](/img/structure/B2487462.png)



![6-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2487469.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate](/img/structure/B2487470.png)
![Methyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487472.png)
![1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2487473.png)


